Product packaging for Ethyl 2-(3-amino-4-chlorophenyl)acetate(Cat. No.:CAS No. 65690-73-5)

Ethyl 2-(3-amino-4-chlorophenyl)acetate

Cat. No.: B2995081
CAS No.: 65690-73-5
M. Wt: 213.66
InChI Key: GTXCCOLDXGKGPN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-chlorophenyl)acetate (CAS 65690-73-5) is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This ester serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both an aromatic amine and a chlorinated phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles such as triazoles, which are of significant interest in pharmaceutical development . Research into similar aniline and chlorophenyl derivatives highlights their application in constructing compounds evaluated for various biological activities, including enzyme inhibition . As a key starting material, it can be used in multi-step synthesis to develop novel compounds for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B2995081 Ethyl 2-(3-amino-4-chlorophenyl)acetate CAS No. 65690-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-amino-4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXCCOLDXGKGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 3 Amino 4 Chlorophenyl Acetate

Convergent Synthesis Approaches for Substituted Phenylacetate (B1230308) Structures

Convergent synthesis offers an efficient strategy for assembling complex molecules like substituted phenylacetates by preparing key fragments of the target molecule independently before combining them in the final stages. nih.govnih.gov This approach contrasts with a linear synthesis, where the molecule is built step-by-step from a single starting material. For a structure like Ethyl 2-(3-amino-4-chlorophenyl)acetate, a convergent strategy could involve the synthesis of a pre-functionalized 3-amino-4-chlorophenyl building block and a separate two-carbon ester fragment.

Esterification Reactions for this compound

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 2-(3-amino-4-chlorophenyl)acetic acid.

Direct Esterification from Corresponding Carboxylic Acid Precursors

The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695), which serves as both the reactant and the solvent. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Finally, deprotonation of this intermediate regenerates the acid catalyst and provides the final product, this compound. masterorganicchemistry.com

Optimized Catalytic Conditions for Esterification Processes

To improve yields, reaction times, and environmental compatibility, various optimized catalytic conditions have been developed for the esterification of phenylacetic acids. acs.orgacs.orgroyalsocietypublishing.orggcsu.edu These methods often focus on overcoming the limitations of traditional homogeneous acid catalysis.

Heterogeneous Catalysts : Solid acid catalysts offer significant advantages, including easier separation from the reaction mixture and potential for recycling. H-β zeolite and metal-cation-exchanged montmorillonite (B579905) nanoclays have been shown to be effective catalysts for the esterification of phenylacetic acid derivatives. acs.orgroyalsocietypublishing.org These materials provide Brønsted acid sites that facilitate the reaction. royalsocietypublishing.org

Phase-Transfer Catalysis (PTC) : This technique is useful when the reactants are in immiscible phases. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transport of the carboxylate anion from an aqueous phase to an organic phase where it can react with an alkylating agent to form the ester. acs.org This method can lead to high product yields and selectivity. acs.org

Solvent-Free Conditions : Performing the reaction without a solvent, often with a solid-supported catalyst like Amberlyst-15, aligns with the principles of green chemistry by reducing waste. gcsu.edu These conditions can enhance reaction rates and simplify product purification. gcsu.edu

Table 1: Optimized Catalytic Conditions for Phenylacetic Acid Esterification
Catalyst TypeSpecific Catalyst ExampleKey AdvantagesSource
Heterogeneous (Zeolite)H-β ZeoliteReusable, easy to separate, effective under microwave irradiation. acs.org
Heterogeneous (Nanoclay)Metal-exchanged MontmorilloniteEcofriendly alternative to strong mineral acids, high yield. royalsocietypublishing.org
Phase-Transfer CatalystTetrabutylammonium BromideHigh product yield and selectivity for reactions in immiscible phases. acs.org
Solid-Supported ResinAmberlyst-15Enables solvent-free conditions, catalyst is recyclable. gcsu.edu

Amination and Chlorination Strategies for the Phenyl Moiety

The synthesis of the core 2-(3-amino-4-chlorophenyl)acetic acid structure requires precise control over the placement of the amino and chloro substituents on the phenyl ring.

Regioselective Introduction of Amino and Chloro Groups on the Phenyl Ring

Achieving the desired 1,2,4-substitution pattern on the phenyl ring is a significant synthetic challenge. The directing effects of the substituents play a crucial role in electrophilic aromatic substitution reactions. For instance, a chloro group is an ortho-, para-director, while an acetyl group (or the acetic acid side chain) is a meta-director. Direct amination and chlorination of an unsubstituted phenylacetic acid would likely lead to a mixture of isomers that are difficult to separate.

Therefore, regioselectivity is typically achieved through a multi-step sequence where the directing effects of the groups can be strategically exploited. Modern methods for regioselective C-H amination and chlorination are being developed, often using transition metal catalysts to direct the functionalization to a specific position, but a classical approach involving nitration and reduction is more common for this type of substitution pattern. nih.govacs.orgacs.org

Precursor Synthesis via Halogenation and Nitration/Reduction Sequences

A common and practical route to 2-(3-amino-4-chlorophenyl)acetic acid involves starting with a more readily available precursor, such as 4-chlorophenylacetic acid, and introducing the amino group via a nitration-reduction sequence. google.comgoogle.com

Nitration : The first step is the electrophilic nitration of 4-chlorophenylacetic acid. This is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). google.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The existing chloro group directs the incoming nitro group to the ortho position (position 3), and the deactivating effect of the acetic acid side chain also favors substitution at this position, leading to the formation of 2-(4-chloro-3-nitrophenyl)acetic acid as the major product.

Reduction : The second step is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents. A common and effective method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). mdpi.com Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst can be employed for a cleaner reduction. mdpi.com This step yields the key intermediate, 2-(3-amino-4-chlorophenyl)acetic acid.

Esterification : The final step is the esterification of the carboxylic acid with ethanol, as described in section 2.2, to produce the target compound, this compound.

Table 2: Synthetic Sequence from 4-Chlorophenylacetic Acid
StepReactionKey ReagentsIntermediate/ProductSource
1NitrationHNO₃ / H₂SO₄2-(4-chloro-3-nitrophenyl)acetic acid google.commasterorganicchemistry.com
2ReductionFe / HCl or H₂ / Pd-C2-(3-amino-4-chlorophenyl)acetic acid mdpi.com
3EsterificationEthanol / H₂SO₄ (catalyst)This compound masterorganicchemistry.com

Multi-Step Synthesis Design and Pathway Optimization

The synthesis of this compound is typically achieved through a multi-step process, as direct introduction of all functional groups in a single step is not feasible. A common and logical synthetic design involves starting with a commercially available precursor and sequentially introducing the required functionalities. A highly plausible route begins with (4-chloro-3-nitrophenyl)acetic acid.

The key steps in this synthetic pathway are:

Esterification: The starting material, (4-chloro-3-nitrophenyl)acetic acid, is converted to its corresponding ethyl ester. This is a standard esterification reaction, often catalyzed by a strong acid like sulfuric acid in the presence of excess ethanol. The mixture is typically heated under reflux to drive the reaction to completion.

Reduction of the Nitro Group: The second and most critical step is the selective reduction of the nitro group on the aromatic ring to an amino group. This transformation yields the final product, this compound. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, but the choice of reducing agent and reaction conditions is crucial for optimizing yield, purity, and safety. acs.org

Pathway Optimization focuses heavily on the nitro reduction step. Key variables that are tuned to enhance the process include the choice of catalyst, reducing agent, solvent, temperature, and pressure. nih.gov For industrial-scale synthesis, optimization aims to maximize yield and throughput while minimizing cost, waste, and safety hazards. For instance, while catalytic hydrogenation is highly efficient, it requires specialized high-pressure equipment. numberanalytics.com In contrast, metal/acid reductions can be performed in standard laboratory glassware. The optimization process involves screening various conditions to find the most effective and economical method that is tolerant of the ester functional group present in the molecule. acs.org

A potential synthetic pathway is illustrated below:

Image depicting the two-step synthesis of this compound starting from (4-chloro-3-nitrophenyl)acetic acid.

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. A combination of techniques is typically employed to achieve high purity.

Column chromatography is a primary method for the purification of this compound. wiley-vch.de This technique separates compounds based on their differential adsorption onto a stationary phase.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for this type of compound.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is carefully optimized to achieve good separation between the desired product and impurities. The separation is monitored by Thin Layer Chromatography (TLC) before being performed on a larger scale. nih.gov

For basic compounds like aromatic amines, interactions with the slightly acidic silica gel can sometimes lead to poor separation or "tailing" of the compound's spot on the TLC plate. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the mobile phase. This neutralizes the acidic sites on the silica, resulting in better peak shape and improved separation. biotage.com Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., acetonitrile/water), can be an effective purification strategy. biotage.com

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. rochester.edu

The selection of an appropriate solvent is critical for successful recrystallization. rochester.edu An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For ethyl phenylacetate derivatives, common solvents include ethanol, isopropanol, or solvent pairs like ethyl acetate (B1210297)/hexane. rochester.eduresearchgate.net Using a solvent pair involves dissolving the compound in a solvent in which it is highly soluble (e.g., ethyl acetate) and then gradually adding a "non-solvent" in which it is poorly soluble (e.g., hexane) until the solution becomes cloudy. Upon gentle heating to redissolve the solid followed by slow cooling, pure crystals can form. youtube.com

Other essential isolation techniques used during the workup process include:

Liquid-Liquid Extraction: This is used to separate the product from the reaction mixture based on its solubility. For example, after the reaction, the mixture might be diluted with water and a water-immiscible organic solvent (like ethyl acetate). The product will move into the organic layer, while inorganic salts and other water-soluble impurities will remain in the aqueous layer.

Evaporation under Reduced Pressure: After extraction and drying the organic phase, the solvent is efficiently removed using a rotary evaporator to isolate the crude product. nih.gov

Comparative Analysis of Synthetic Routes and Reaction Efficiencies

A comparative analysis of common reduction methods is presented below:

Catalytic Hydrogenation:

Reagents: Hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel). numberanalytics.com

Efficiency: Generally provides very high yields (>90%) and clean reactions with minimal by-products. The only co-product is water.

Conditions: Requires specialized high-pressure hydrogenation equipment.

Analysis: This method is highly efficient and clean, making it attractive for industrial production. However, the high initial capital cost for equipment and the safety concerns associated with handling hydrogen gas can be significant drawbacks. The catalysts, particularly palladium and platinum, are expensive.

Metal-Acid Reductions (Béchamp reduction):

Reagents: A metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid). wikipedia.org

Efficiency: Generally provides good to high yields. The reaction with iron is widely used industrially due to its low cost.

Conditions: Reactions are typically run at elevated temperatures (reflux). A large excess of metal and acid is often required.

Analysis: This is a cost-effective and reliable method. However, it generates large amounts of metallic waste (iron sludge), which presents significant environmental and disposal challenges. The workup can be cumbersome.

Transfer Hydrogenation:

Reagents: A hydrogen donor like hydrazine (B178648), ammonium formate, or sodium borohydride (B1222165) in the presence of a catalyst (e.g., Pd/C, Raney Nickel). jsynthchem.commdpi.com

Efficiency: Can be very efficient and selective.

Conditions: Often performed under milder conditions (lower temperature and atmospheric pressure) than direct hydrogenation. mdpi.com

Analysis: This method avoids the need for high-pressure H₂ gas, making it safer and more accessible in a standard laboratory setting. A notable example is the use of iron powder with ammonium chloride in an aqueous solvent, which is considered safer and cheaper than catalytic hydrogenation with H₂/Pd-C.

The following table provides a comparative summary of these synthetic routes for the key reduction step.

Reduction MethodTypical ReagentsAdvantagesDisadvantagesTypical Yield
Catalytic HydrogenationH₂, Pd/C or PtO₂High yield, clean reaction (water is the only byproduct)Requires high-pressure equipment, expensive catalyst, flammable H₂ gas>90%
Metal-Acid ReductionFe, HCl/CH₃COOHLow cost of reagents, reliable and scalableGenerates significant metallic waste, harsh acidic conditions70-90%
Transfer Hydrogenation (e.g., with Ammonium Formate)HCOONH₄, Pd/CAvoids high-pressure H₂, milder conditionsCatalyst can still be expensive, may require stoichiometric hydrogen donor85-95%
Transfer Hydrogenation (e.g., with Fe/NH₄Cl)Fe, NH₄Cl in Ethanol/WaterInexpensive, safe, avoids flammable H₂ gasModerate yields, produces iron oxide waste70-85%
Reduction with Sodium BorohydrideNaBH₄ with a catalyst (e.g., Ni(PPh₃)₄)Mild conditions, good functional group toleranceNaBH₄ alone is not effective for nitro groups; requires a catalyst system85-94% jsynthchem.com

Chemical Derivatization Strategies of Ethyl 2 3 Amino 4 Chlorophenyl Acetate

Functionalization of the Amino Group

The presence of a primary aromatic amino group in Ethyl 2-(3-amino-4-chlorophenyl)acetate allows for a range of chemical transformations, including acylation, alkylation, cyclization reactions to form heterocyclic systems, conversion to an isothiocyanate for subsequent coupling reactions, and the formation of Schiff bases.

Acylation and Alkylation Reactions of the Aromatic Amine

The aromatic amine of this compound can undergo acylation and alkylation reactions, which are fundamental transformations in organic synthesis. studymind.co.uk

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amino group. This is typically achieved by reacting the parent compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting N-acylated derivatives are amides. This reaction is a type of electrophilic aromatic substitution. libretexts.org The general mechanism involves the formation of a complex between the acyl halide, a Lewis acid catalyst (like aluminum chloride), and the aromatic ring, which then undergoes substitution. studymind.co.uk

Alkylation introduces an alkyl group onto the amino group. Friedel-Crafts alkylation, for instance, involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. byjus.com This reaction proceeds through the formation of a carbocation, which then acts as an electrophile and attacks the aromatic ring. libretexts.org It is important to note that Friedel-Crafts reactions may not be successful on aromatic rings that are substituted with strongly electron-withdrawing groups or a basic amino group that can be protonated. libretexts.org Polyalkylation can also be a limitation of this method as the introduction of an electron-donating alkyl group can activate the benzene (B151609) ring to further alkylation. libretexts.org

Reaction TypeReagentsFunctional Group Introduced
Acylation Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Lewis Acid (e.g., AlCl₃)Acyl group (-COR)
Alkylation Alkyl halide (R-X), Lewis Acid (e.g., AlCl₃)Alkyl group (-R)

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and an adjacent activated phenyl ring, makes it a valuable precursor for the synthesis of various heterocyclic systems. These cyclization reactions often involve the participation of the amino group in the formation of a new ring structure. For instance, reaction with appropriate reagents can lead to the formation of benzothiazoles, benzimidazoles, or other fused heterocyclic systems. The specific heterocyclic system formed is dependent on the nature of the cyclizing agent used.

Isothiocyanate Formation for Subsequent Coupling

The primary amino group of this compound can be converted into a highly reactive isothiocyanate group (-N=C=S). This transformation is typically achieved by reacting the amine with thiophosgene (B130339) or a related reagent. nih.govcbijournal.com A common method involves the decomposition of a dithiocarbamate (B8719985) salt, which is formed from the reaction of the primary amine with carbon disulfide in the presence of a base. rsc.org Various desulfurizing agents can then be used to convert the dithiocarbamate salt to the corresponding isothiocyanate. rsc.org

The resulting isothiocyanate is a versatile intermediate that can readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity makes isothiocyanates valuable building blocks in the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.net

ReagentIntermediateProduct
Thiophosgene (CSCl₂)-Isothiocyanate
Carbon disulfide (CS₂) + BaseDithiocarbamate saltIsothiocyanate

Formation of Schiff Bases

The reaction of the primary amino group of this compound with an aldehyde or a ketone results in the formation of a Schiff base, also known as an imine. dergipark.org.tr This condensation reaction typically occurs under mild conditions and involves the elimination of a water molecule. nanobioletters.com The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group) and can exist as E/Z isomers.

Schiff bases are valuable intermediates in organic synthesis and can undergo a variety of further transformations. They are also known to coordinate with metal ions, forming metal complexes. nanobioletters.com The synthesis of Schiff bases from various amines and aldehydes is a well-established and widely used reaction in organic chemistry. researchgate.net

ReactantFunctional GroupProduct
Aldehyde (R-CHO)CarbonylSchiff Base (Imine)
Ketone (R₂C=O)CarbonylSchiff Base (Imine)

Modification of the Ethyl Ester Moiety

The ethyl ester group in this compound provides another site for chemical modification, primarily through hydrolysis.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-amino-4-chlorophenyl)acetic acid. This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org This reaction is reversible and may not proceed to completion. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The products of this reaction are the carboxylate salt and ethanol (B145695). libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and obtain the free carboxylic acid.

ConditionCatalyst/ReagentProductReaction Characteristics
Acidic HydrolysisStrong Acid (e.g., H₂SO₄)Carboxylic Acid + EthanolReversible
Basic Hydrolysis (Saponification)Strong Base (e.g., NaOH)Carboxylate Salt + EthanolIrreversible

Transesterification to Other Esters

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is typically catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, transesterification allows for the synthesis of a variety of other esters, which can be useful for modifying the compound's physical and chemical properties.

Under acidic conditions, the reaction mechanism involves protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. masterorganicchemistry.com The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, the original ethoxy group is eliminated as ethanol, and the new ester is formed. masterorganicchemistry.com

In a basic environment, the reaction is initiated by the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide ion and forming the new ester. masterorganicchemistry.com To drive the reaction to completion, it is common to use the desired alcohol as the solvent.

Below is a table illustrating the transesterification of this compound with various alcohols to yield different esters.

Reactant AlcoholCatalystResulting Ester
MethanolH₂SO₄ (acid)Mthis compound
Propan-1-olNaOPr (base)Propyl 2-(3-amino-4-chlorophenyl)acetate
Butan-1-olH₂SO₄ (acid)Butyl 2-(3-amino-4-chlorophenyl)acetate
IsopropanolNaO-iPr (base)Isopropyl 2-(3-amino-4-chlorophenyl)acetate

Amidation and Hydrazide Formation

The ester group of this compound can be readily converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These derivatives are often important intermediates in the synthesis of pharmacologically active compounds.

Amidation is the process of forming an amide bond. The reaction of this compound with primary or secondary amines results in the formation of the corresponding N-substituted acetamide. This reaction, often referred to as aminolysis, typically requires heating and can be catalyzed by acids or bases. researchgate.net The fundamental principle involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group. researchgate.net

The following table presents examples of amides that can be synthesized from this compound.

Reactant AmineResulting Amide
Methylamine2-(3-amino-4-chlorophenyl)-N-methylacetamide
Diethylamine2-(3-amino-4-chlorophenyl)-N,N-diethylacetamide
Aniline2-(3-amino-4-chlorophenyl)-N-phenylacetamide
Piperidine1-(2-(3-amino-4-chlorophenyl)acetyl)piperidine

Hydrazide formation occurs when an ester reacts with hydrazine hydrate (B1144303). This reaction is a common method for synthesizing carbohydrazides, which are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.netnih.gov The reaction of this compound with hydrazine hydrate would yield 2-(3-amino-4-chlorophenyl)acetohydrazide. This process involves the nucleophilic substitution of the ethoxy group by the hydrazine moiety. google.com

ReactantProduct
Hydrazine Hydrate2-(3-amino-4-chlorophenyl)acetohydrazide

Exploration of Substitutions on the Chlorophenyl Ring

The chlorophenyl ring of this compound contains three substituents: a chlorine atom, an amino group, and an ethyl acetate (B1210297) group. These substituents influence the reactivity of the aromatic ring towards further electrophilic substitution through their electronic and steric effects.

Impact of Electronic and Steric Effects on Reactivity

The substituents on the benzene ring dictate the position and rate of further electrophilic aromatic substitution.

Amino Group (-NH₂): This is a strongly activating group and is ortho-, para- directing. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

Chlorine Atom (-Cl): Chlorine is a deactivating group due to its inductive electron-withdrawing effect. However, it is ortho-, para- directing because its lone pair of electrons can be delocalized into the ring through resonance, which partially counteracts the inductive effect and stabilizes the intermediate carbocation formed during substitution at these positions.

Ethyl Acetate Group (-CH₂COOEt): The ethyl acetate group is a deactivating group due to the electron-withdrawing nature of the carbonyl group. It is a meta- directing group.

The following table summarizes the electronic and steric effects of the substituents on the chlorophenyl ring.

SubstituentElectronic EffectDirecting EffectSteric Hindrance
-NH₂Activatingortho, paraModerate
-ClDeactivatingortho, paraModerate
-CH₂COOEtDeactivatingmetaHigh

Strategies for Further Halogenation or Introduction of Other Functional Groups

Considering the directing effects of the existing substituents, further functionalization of the chlorophenyl ring can be strategically planned. The amino group, being a strong activator, will primarily direct new substituents to the positions ortho and para to it.

One possible site for further substitution is the position ortho to the amino group and meta to the chlorine atom. Another potential site is para to the amino group, although this position is already occupied by the chlorine atom. Therefore, the most likely positions for further electrophilic aromatic substitution are the two remaining open positions on the ring.

The following table outlines potential strategies for introducing additional functional groups onto the chlorophenyl ring.

ReactionReagentsPotential Product
BrominationBr₂/FeBr₃Ethyl 2-(3-amino-5-bromo-4-chlorophenyl)acetate
NitrationHNO₃/H₂SO₄Ethyl 2-(3-amino-4-chloro-5-nitrophenyl)acetate
SulfonationFuming H₂SO₄Ethyl 2-(3-amino-4-chloro-5-sulfophenyl)acetate
Friedel-Crafts AcylationCH₃COCl/AlCl₃Ethyl 2-(5-acetyl-3-amino-4-chlorophenyl)acetate

Microwave-Assisted Synthesis in Derivatization Processes

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. psu.eduorganic-chemistry.org This technology can be effectively applied to the derivatization of this compound.

The use of microwave irradiation can accelerate reactions such as transesterification, amidation, and further substitutions on the aromatic ring. nih.govdergipark.org.tr The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating.

The table below provides a hypothetical comparison of conventional and microwave-assisted methods for the amidation of this compound with benzylamine.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time6-12 hours10-30 minutes
Temperature80-100 °C120 °C
Yield70-80%>90%
SolventTolueneAcetonitrile

Theoretical Chemistry and Computational Investigations of Ethyl 2 3 Amino 4 Chlorophenyl Acetate

Quantum Mechanical Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic structure and the prediction of its properties from first principles.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational quantum chemistry for studying organic molecules. DFT methods, particularly those using hybrid functionals like B3LYP, have proven effective in balancing computational cost with accuracy for predicting molecular geometries and vibrational frequencies. researchgate.netmaterialsciencejournal.org Ab initio approaches, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, alternative. nih.gov For a molecule like Ethyl 2-(3-amino-4-chlorophenyl)acetate, these calculations are typically performed with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution, especially around the heteroatoms (N, O, Cl). nih.govnih.gov

A critical first step in any computational analysis is geometry optimization, a process that locates the minimum energy structure on the potential energy surface. researchgate.net This procedure determines the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. For molecules with flexible side chains, such as the ethyl acetate (B1210297) group in the target compound, multiple stable conformations may exist. For instance, studies on the related compound Ethyl 2-(3-amino-4-hydroxyphenyl)acetate revealed two crystallographically independent molecules with different conformations of the ethoxycarbonyl group, highlighting the importance of exploring the conformational space. nih.gov A computational potential energy surface scan can identify the most stable conformer, which is essential for all subsequent calculations. researchgate.net

Table 1: Predicted Geometric Parameters from DFT Calculations This table presents typical geometric parameters that would be determined through DFT-based geometry optimization for this compound.

ParameterDescriptionPredicted Value Range
Bond Lengths
C=OCarbonyl double bond~1.20 - 1.22 Å
C-ClCarbon-chlorine single bond~1.74 - 1.76 Å
N-HAmine single bonds~1.01 - 1.02 Å
C-NAromatic carbon-nitrogen bond~1.38 - 1.40 Å
Bond Angles
O=C-OEster group angle~123° - 125°
C-N-HAmine group angle~110° - 113°
C-C-ClPhenyl ring angle~119° - 121°
Dihedral Angles
C-C-O-CEthyl ester chain torsionVariable (determines conformation)

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov These theoretical spectra are invaluable for interpreting experimental FT-IR and FT-Raman data. nih.gov It is standard practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental values, correcting for anharmonicity and basis set imperfections. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table outlines the characteristic vibrational modes for this compound and their expected wavenumbers based on computational analysis of similar molecules.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amino Group)Symmetric & Asymmetric Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Ester)Stretching1730 - 1750
C=C (Aromatic)Ring Stretching1450 - 1600
C-NStretching1250 - 1350
C-ClStretching600 - 800

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. materialsciencejournal.org From these energies, various chemical reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity, providing a quantitative measure of the molecule's reactivity profile. materialsciencejournal.org Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer and delocalization arising from intramolecular interactions. nih.gov

Molecular Docking Studies for Hypothetical Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound within a protein's active site. researchgate.net The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from a repository like the Protein Data Bank. nih.gov Docking algorithms then sample a wide range of conformations and orientations of the ligand within the binding pocket, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov The results can identify key amino acid residues involved in binding and provide a binding energy score, which estimates the strength of the interaction. nih.gov

Table 3: Hypothetical Molecular Docking Results This table illustrates the type of data generated from a molecular docking simulation of this compound with a hypothetical protein target (e.g., a kinase).

ParameterDescriptionExample Result
Binding Energy Estimated free energy of binding-8.5 kcal/mol
Interacting Residues Amino acids in the active site forming key contactsTYR 234, LYS 188, LEU 312, VAL 175
Hydrogen Bonds H-bonds formed between ligand and proteinAmino N-H with TYR 234 backbone C=O (2.9 Å)
Carbonyl C=O with LYS 188 side-chain N-H (3.1 Å)
Hydrophobic Interactions Nonpolar interactions contributing to bindingChlorophenyl ring with LEU 312 and VAL 175

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of molecular complexes. elifesciences.org

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, revealing the different shapes the molecule can adopt and the transitions between them. nih.gov When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the binding pose. nih.gov This analysis can reveal how water molecules mediate interactions, whether key hydrogen bonds are stable over time, and how the protein's structure might adjust to accommodate the ligand, providing a more realistic and detailed understanding of the binding dynamics than docking alone. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding drug discovery and development by prioritizing compounds with potentially higher efficacy or desired properties. mdpi.comresearchgate.net For a molecule like this compound, a QSAR study would involve compiling a dataset of structurally similar compounds with measured biological activities and then calculating a variety of molecular descriptors.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. mdpi.com For this compound and its analogs, relevant descriptors would likely include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing chloro group (-Cl) significantly influences the electron density distribution on the phenyl ring. scispace.comrsc.org Descriptors such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) would be crucial. The interplay between the amino and chloro substituents can affect how the molecule interacts with a biological target. scispace.comrsc.orgresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area would be calculated. The ethyl acetate group, in particular, contributes to the steric bulk of the molecule and could influence its binding to a receptor pocket.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is a key descriptor in this category. The chloro and ethyl groups would increase lipophilicity, while the amino group would contribute to its hydrophilic character.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

A hypothetical QSAR study on a series of analogs of this compound might involve variations in the substituents on the phenyl ring or modifications to the ethyl acetate side chain. The goal would be to develop a statistically robust model that can predict the biological activity of interest, for example, inhibitory activity against a particular enzyme.

Below is an interactive data table illustrating the types of molecular descriptors that would be calculated for a hypothetical series of compounds in a QSAR study.

CompoundMolecular Weight ( g/mol )logPDipole Moment (Debye)HOMO (eV)LUMO (eV)
This compound229.672.53.1-5.2-0.8
Ethyl 2-(3-aminophenyl)acetate179.221.82.8-5.0-0.6
Ethyl 2-(4-chlorophenyl)acetate200.643.02.1-5.8-1.0
Ethyl 2-(3-amino-4-fluorophenyl)acetate213.212.23.5-5.1-0.7

Note: The data in this table is hypothetical and for illustrative purposes only.

The development of a predictive QSAR model would enable the in silico screening of a virtual library of related compounds, identifying those with the highest predicted activity for synthesis and further testing. mdpi.com

Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. ruc.dk Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. nih.govmdpi.com this compound possesses structural features that suggest it may have NLO activity.

The key to NLO properties in organic molecules is the intramolecular charge transfer (ICT) that occurs from the electron-donating group to the electron-accepting group through a π-conjugated bridge. nih.gov In this compound, the amino group (-NH2) acts as an electron donor, and the phenyl ring serves as the π-conjugated system. While the chloro group (-Cl) is generally considered a weak deactivator in electrophilic aromatic substitution, it is electron-withdrawing through induction and can function as a weak acceptor group. The ethyl acetate group is also weakly electron-withdrawing.

Theoretical investigations into the NLO properties of substituted anilines have shown that the nature and position of substituents on the phenyl ring play a crucial role in determining the magnitude of the NLO response. mq.edu.au Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the key NLO parameters:

Polarizability (α): This is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): This is a measure of the second-order NLO response and is directly related to the molecule's ability to generate second-harmonic radiation. A larger β value indicates a stronger NLO activity. nih.gov

For this compound, the presence of both an amino donor and a chloro acceptor on the benzene (B151609) ring creates an asymmetric electron distribution, which is a prerequisite for a non-zero β value. Theoretical calculations on similar substituted benzene derivatives have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability. nih.govmq.edu.au

The following interactive data table presents theoretically calculated NLO properties for some related molecules to provide a comparative context for the potential properties of this compound.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Aniline1.5368.9134
4-Chloroaniline2.9980.1210
4-Nitroaniline6.8789.32350
This compound (Estimated)~3.1~95>210

Note: The data for Aniline, 4-Chloroaniline, and 4-Nitroaniline are representative values from computational studies. The values for this compound are estimated based on structural similarities and are for illustrative purposes.

Computational studies would be invaluable in precisely quantifying the NLO properties of this compound. Such studies would involve geometry optimization of the molecule followed by the calculation of its electronic properties in the presence of an electric field. The results would provide insights into its potential as an NLO material and could guide the design of new derivatives with enhanced NLO responses.

Research on Biological Targets and Mechanistic Pathways of Ethyl 2 3 Amino 4 Chlorophenyl Acetate

Investigation of Molecular Target Interactions

Extensive literature searches did not yield specific studies investigating the direct molecular target interactions of Ethyl 2-(3-amino-4-chlorophenyl)acetate. While the broader class of phenylacetate (B1230308) derivatives has been explored for various biological activities, dedicated research on this particular compound's engagement with molecular targets such as enzymes and receptors is not publicly available.

Enzyme Interaction Studies and Modulation of Enzyme Activities

There is currently no available scientific literature detailing studies on the interaction of this compound with specific enzymes or its effects on modulating enzyme activities. Consequently, no data can be presented on this topic.

Receptor Binding Assays

No receptor binding assays have been reported in the scientific literature for this compound. Therefore, its affinity and selectivity for any specific receptors remain uncharacterized.

Exploration of Effects on Cellular Signaling Pathways

Detailed investigations into the effects of this compound on cellular signaling pathways have not been documented in publicly accessible research. The influence of this compound on intracellular signaling cascades is an area that requires future scientific exploration.

Study of Modulatory Roles in Biochemical Pathways

Specific studies on the modulatory roles of this compound in key biochemical pathways, such as those related to apoptosis and cell proliferation, are absent from the current body of scientific literature. While related compounds have shown activities in these areas, direct evidence for the subject compound is lacking.

Pathways Related to Apoptosis

There are no published studies that have investigated the role of this compound in the modulation of apoptotic pathways. Research into its potential to induce or inhibit apoptosis, and the specific molecular mechanisms involved, has not been reported.

Pathways Related to Cell Proliferation

The effect of this compound on cell proliferation pathways has not been a subject of published scientific inquiry. Its potential to act as an anti-proliferative or pro-proliferative agent remains to be determined through future research.

Pathways Related to Inflammation

There is currently no available scientific literature detailing the interaction of this compound with biological pathways associated with inflammation.

Elucidation of Mechanisms of Action through Non-Clinical Investigations

No non-clinical studies detailing the mechanism of action for this compound have been identified in the course of this research.

Applications As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The molecular framework of Ethyl 2-(3-amino-4-chlorophenyl)acetate is particularly well-suited for the synthesis of scaffolds that form the core of many therapeutic agents. Its utility as a precursor is most prominent in the construction of benzodiazepines and quinoxalines, classes of compounds renowned for their broad pharmacological activities.

The 1,4-benzodiazepine (B1214927) scaffold is central to a class of psychoactive drugs. The synthesis of these structures often involves the cyclization of an appropriately substituted ortho-phenylenediamine derivative. This compound provides the necessary o-amino-phenylacetate core, which can undergo condensation reactions to form the characteristic seven-membered diazepine (B8756704) ring. prepchem.comhilarispublisher.comresearchgate.net For instance, derivatives of 2,3-benzodiazepine (2,3-BDZ) act as noncompetitive inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are implicated in various acute and chronic neurological disorders. acs.orgnih.gov The synthesis of these complex molecules can start from precursors structurally related to ethyl phenylacetate (B1230308), which undergo cyclization with reagents like hydrazine (B178648) hydrate (B1144303) to form the benzodiazepine (B76468) core. acs.orgnih.gov

Similarly, the quinoxaline (B1680401) (benzopyrazine) skeleton is a key component in numerous compounds with antimicrobial, antitumor, and anti-inflammatory properties. nih.gov The classical and most effective method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.gov this compound, possessing the required ortho-aminoaniline structure, can serve as the diamine component in this reaction, leading to the formation of substituted quinoxaline rings. googleapis.com These scaffolds can be further modified to develop potent therapeutic agents, including kinase inhibitors for cancer therapy. nih.gov

Pharmacological ScaffoldTherapeutic AreaSynthetic Role of Precursor
Benzodiazepines Neurology (e.g., AMPAR antagonists)Provides the o-amino-phenylacetate core for the formation of the seven-membered diazepine ring through cyclization. acs.orgnih.gov
Quinoxalines Oncology, Infectious DiseaseActs as the ortho-phenylenediamine component in condensation reactions with dicarbonyl compounds to form the quinoxaline ring system. nih.govnih.gov

Role in the Development of Diverse Heterocyclic Systems

Beyond the well-known benzodiazepine and quinoxaline scaffolds, this compound is an effective starting material for a broader range of heterocyclic systems. The reactivity of its amino and ester functional groups enables various intramolecular and intermolecular cyclization reactions, leading to diverse and highly functionalized ring systems. researchgate.netrsc.org

The synthesis of heterocyclic compounds often relies on condensation and cyclization strategies. cijournal.ruresearchgate.net For example, reactions involving the amino group and the active methylene (B1212753) of the acetate (B1210297) side chain can be used to construct fused ring systems. One such application is in the synthesis of benzothienopyrans. In these multi-step syntheses, related phenylacetate derivatives react with other molecules through Michael addition followed by an intramolecular cyclization to yield complex, fused heterocyclic structures. nih.govresearchgate.net

The versatility of this intermediate allows for the creation of a variety of heterocyclic cores through careful selection of reaction partners and conditions. This adaptability makes it a valuable tool for chemists aiming to explore novel chemical space.

Heterocyclic SystemKey Reaction TypeReactants/Conditions
Quinoxalines Condensation/Cyclization1,2-Dicarbonyl compounds (e.g., ethyl pyruvate) under acidic conditions or reflux. nih.govnih.govgoogleapis.com
Benzodiazepines Condensation/CyclizationReagents like hydrazine hydrate in ethanol (B145695) with acetic acid. acs.orgnih.gov
Benzothienopyrans Michael Addition/Intramolecular CyclizationReaction with thioaurones and a basic catalyst like piperidine. nih.govresearchgate.net
Imidazolin-4-ones CyclizationReaction with amines or hydrazides. cijournal.ru

Building Block for Novel Chemical Entities in Medicinal Chemistry Research

In modern medicinal chemistry, the use of well-designed building blocks is a crucial strategy for accelerating drug discovery projects. csmres.co.ukwhiterose.ac.uk Building blocks are chemical reagents, scaffolds, and intermediates that are incorporated into larger, more complex molecules. enamine.net this compound serves as an exemplary building block, offering a combination of a rigid aromatic core and multiple points for chemical modification.

The distinct functional groups—the primary amine, the chloro substituent, and the ethyl ester—can be selectively targeted to introduce diversity and modulate the physicochemical properties of the final compounds. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to append new ring systems. cijournal.ruresearchgate.net The ester can be hydrolyzed to the corresponding carboxylic acid, which can then form amides or other ester derivatives. This multi-functionality allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. mdpi.com

The presence of the chlorine atom also influences the electronic properties of the phenyl ring and can be crucial for binding interactions with biological targets. Furthermore, compounds like ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate have been identified as potent inducers of the transcription factor Oct3/4, highlighting the importance of the chlorophenylamino moiety in creating biologically active molecules. nih.gov The strategic placement of substituents on the phenylacetate framework makes it a valuable starting point for generating libraries of novel compounds for high-throughput screening and lead optimization.

Potential for Use in Agricultural Chemistry Research as an Intermediate

The structural motifs present in this compound are also found in various agrochemicals, including herbicides, fungicides, and pesticides. dokumen.pub Substituted anilines and phenylacetic acid derivatives are common cores in many commercially successful agricultural products. For example, certain thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives exhibit auxin-like herbicidal activity, primarily on broadleaf weeds. dokumen.pub

Given its structure, this compound represents a potential intermediate for the synthesis of new agrochemical candidates. The amino and acetate groups can be chemically modified to produce a wide range of derivatives for biological screening. mdpi.com For example, the synthesis of the herbicide chlorimuron-ethyl (B22764) involves intermediates like 2-amino-4-chloro-6-methoxypyrimidine, demonstrating the utility of chlorinated amino-heterocycles in this field. google.com While direct applications of this compound in published agrochemical synthesis routes are not prominent, its chemical nature makes it a plausible starting point for the exploration of new active ingredients in agricultural research.

Applications in Materials Science for Advanced Materials

In the field of materials science, monomers containing aromatic rings are often used to synthesize polymers with high thermal stability, mechanical strength, and specific electronic or optical properties. The structure of this compound contains features that make it a candidate for the synthesis of novel polymers and advanced materials.

The primary aromatic amine function can participate in polymerization reactions to form polyamides, polyimides, or polyureas. For instance, reaction with diacyl chlorides or dianhydrides could yield aromatic polyamides or polyimides, respectively. These classes of polymers are known for their excellent thermal resistance and are used in high-performance applications. The presence of the chlorine atom and the ester side chain would functionalize the polymer, potentially modifying its solubility, processability, and final properties. While specific research on the use of this exact compound in materials science is not widely documented, its inherent chemical reactivity suggests a potential for creating new functional polymers for specialized applications.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing Ethyl 2-(3-amino-4-chlorophenyl)acetate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, mthis compound (CAS 59833-69-1) can be reacted with pyridine and a toluene-acetonitrile solvent system, followed by extraction with ethyl acetate and purification via silica gel column chromatography (hexane:ethyl acetate = 70:30) . Key characterization includes ¹H-NMR (δ 2.37, 3.68, 7.07–8.45) and HPLC retention time analysis .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : ¹H-NMR spectroscopy is critical for confirming the aromatic proton environment and ester group signals (e.g., δ 3.68 for the methyl ester group) . Mass spectrometry (MS) with electrospray ionization (ESI) detects the molecular ion peak (e.g., m/z 199.63 for the parent compound) . Purity is validated via HPLC with retention time comparisons .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC : Retention time consistency under gradient elution (e.g., 1.07 min in Example 45 ).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss at elevated temperatures.
  • NMR Solubility Tests : Confirms solubility in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates transition-state energies and electronic properties to predict regioselectivity in substitution reactions . For example, exact exchange terms improve accuracy in predicting atomization energies (average deviation ±2.4 kcal/mol) . Software like Gaussian or ORCA can model steric and electronic effects of substituents (e.g., chloro vs. fluoro groups) .

Q. How to resolve contradictions in reaction yields when substituting the 4-chloro group with other halogens?

  • Methodological Answer :

  • Steric/Electronic Analysis : Compare reaction outcomes using methyl 2-(3-amino-4-fluorophenyl)acetate (CAS 257632-77-2) versus the chloro analog. Fluorine’s electronegativity may alter nucleophilic attack rates .
  • Control Experiments : Isolate intermediates to identify side reactions (e.g., hydrolysis of the ester group under acidic conditions) .
  • Kinetic Studies : Use time-resolved ¹H-NMR to monitor reaction progress and identify rate-limiting steps .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., ethyl acetate or THF) for crystal growth .
  • Cryocooling : Flash-freeze crystals in liquid nitrogen to reduce thermal motion artifacts .
  • Software Tools : Use SHELXL for refinement and Olex2 for structure visualization, leveraging the program’s robustness in handling weak diffraction data .

Q. How to elucidate the reaction mechanism for amide bond formation involving this compound?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track bond reorganization via MS/MS fragmentation .
  • DFT Calculations : Map potential energy surfaces to identify intermediates (e.g., tetrahedral transition states in nucleophilic acyl substitution) .
  • In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for ester groups) to detect intermediate species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.